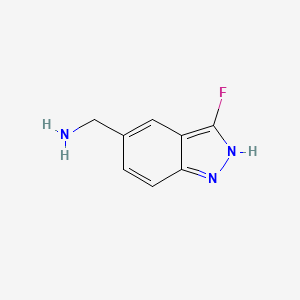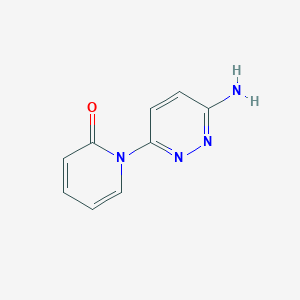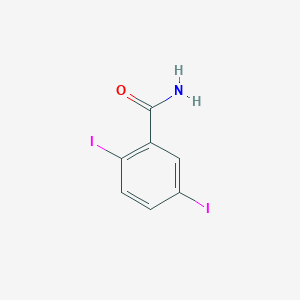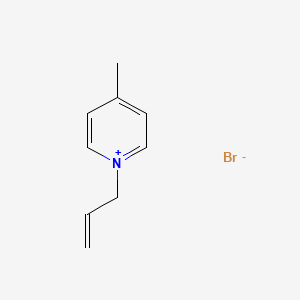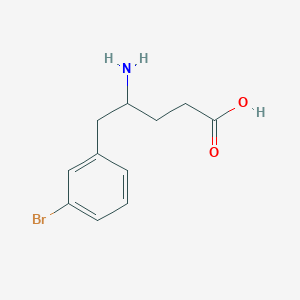
4-Amino-5-(3-bromophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(3-bromophenyl)pentanoic acid is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to the pentanoic acid backbone, which is further substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-bromophenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a halogenated aromatic compound under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-(3-bromophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl-substituted pentanoic acid.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-(3-bromophenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(3-bromophenyl)pentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-pentanoic acid: Lacks the bromophenyl group, making it less hydrophobic.
5-Aminopentanoic acid: Similar backbone but without the bromophenyl substitution.
3-Bromo-4-phenylpentanoic acid: Similar structure but with different substitution patterns.
Uniqueness
4-Amino-5-(3-bromophenyl)pentanoic acid is unique due to the presence of both an amino group and a bromophenyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4-amino-5-(3-bromophenyl)pentanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c12-9-3-1-2-8(6-9)7-10(13)4-5-11(14)15/h1-3,6,10H,4-5,7,13H2,(H,14,15) |
Clave InChI |
LLIRXXFAYBPTGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


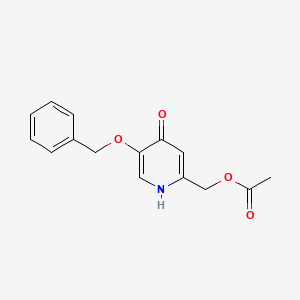
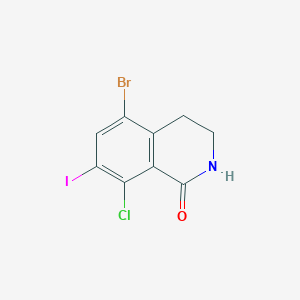
![8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)](/img/structure/B13901139.png)
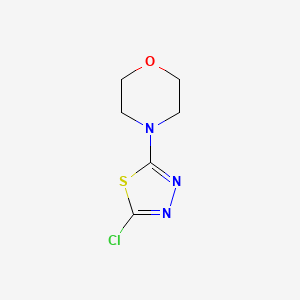
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13901146.png)

![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)


